molecular formula C8H16S B15312163 3-Cyclopentylpropane-1-thiol

3-Cyclopentylpropane-1-thiol

Cat. No.: B15312163
M. Wt: 144.28 g/mol
InChI Key: QKTXWHRTHKTODG-UHFFFAOYSA-N
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Description

3-Cyclopentylpropane-1-thiol is an organic compound with the molecular formula C8H16S. It is a thiol, which means it contains a sulfur atom bonded to a hydrogen atom (-SH group). Thiols are known for their distinct and often unpleasant odors. This compound is used in various chemical reactions and has applications in different fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopentylpropane-1-thiol typically involves the reaction of cyclopentylmethyl bromide with thiourea, followed by hydrolysis to yield the desired thiol. The reaction conditions often include the use of solvents like ethanol and the application of heat to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and more efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopentylpropane-1-thiol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Cyclopentylpropane-1-thiol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Cyclopentylpropane-1-thiol involves its interaction with various molecular targets. The thiol group (-SH) can form covalent bonds with electrophilic centers in biomolecules, leading to modifications in their structure and function. This can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Cyclopentanepropanethiol
  • Cyclopentylmethanethiol
  • Cyclopentylmethyl sulfide

Uniqueness

3-Cyclopentylpropane-1-thiol is unique due to its specific structure, which combines a cyclopentyl ring with a propane chain and a thiol group. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds .

Properties

Molecular Formula

C8H16S

Molecular Weight

144.28 g/mol

IUPAC Name

3-cyclopentylpropane-1-thiol

InChI

InChI=1S/C8H16S/c9-7-3-6-8-4-1-2-5-8/h8-9H,1-7H2

InChI Key

QKTXWHRTHKTODG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CCCS

Origin of Product

United States

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